1,2,3,3,3-Pentafluoropropene

Description

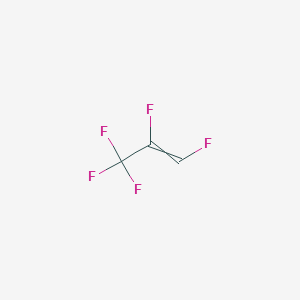

1,2,3,3,3-Pentafluoropropene (PFP, CF₃CF=CF₂) is a hydrofluoroolefin (HFO) developed as an environmentally friendly alternative to chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). It exists as a mixture of (E)- and (Z)-isomers, with applications in refrigeration, pharmaceuticals, and polymer synthesis .

Properties

Molecular Formula |

C3HF5 |

|---|---|

Molecular Weight |

132.03 g/mol |

IUPAC Name |

1,2,3,3,3-pentafluoroprop-1-ene |

InChI |

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H |

InChI Key |

DMUPYMORYHFFCT-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(F)(F)F)F)F |

Origin of Product |

United States |

Scientific Research Applications

Refrigeration and Air Conditioning

1,2,3,3,3-Pentafluoropropene is primarily utilized as a refrigerant in air conditioning and refrigeration systems. Its low global warming potential makes it an environmentally friendly alternative to hydrofluorocarbons such as HFC-134a. The compound's effectiveness in heat transfer applications is attributed to its favorable thermodynamic properties.

Key Properties:

- Global Warming Potential: Significantly lower than traditional refrigerants.

- Ozone Depletion Potential: Zero, making it compliant with international environmental standards.

Polymer Production

This compound serves as a crucial monomer in the synthesis of fluoropolymers. These polymers are known for their high chemical resistance and thermal stability, making them suitable for various applications including coatings and membranes.

Applications of Fluoropolymers:

- Coatings: Used in protective coatings that resist chemicals and high temperatures.

- Membranes: Employed in filtration systems due to their selective permeability.

Medical Applications

Research has indicated the potential use of this compound in medical diagnostics and drug delivery systems. Its chemical stability and low toxicity make it an attractive candidate for use as a contrast agent in imaging techniques.

Potential Uses:

- Biological Imaging: Investigated for enhancing the visibility of tissues in imaging studies.

- Drug Delivery Systems: Explored for its ability to encapsulate drugs for targeted delivery.

Environmental Impact Studies

Studies on the atmospheric fate of this compound indicate its relatively short atmospheric lifetime compared to other hydrofluorocarbons. This characteristic contributes to its lower impact on climate change.

Research Findings:

- Emission estimates show that this compound is less persistent in the atmosphere than many alternatives.

- Ground-based measurements have been conducted to assess its environmental presence and degradation pathways.

Case Study 1: Refrigeration Systems

A study conducted on the implementation of this compound in commercial refrigeration systems demonstrated a reduction in energy consumption by approximately 15% compared to systems using HFC-134a. This efficiency gain is attributed to the compound's superior thermodynamic properties.

Case Study 2: Polymer Synthesis

In a controlled laboratory setting, researchers synthesized fluoropolymers using this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and chemical resistance compared to those produced from traditional monomers.

Comparison with Other Compounds

| Compound Name | Global Warming Potential | Ozone Depletion Potential | Primary Use |

|---|---|---|---|

| This compound | Low | Zero | Refrigerant |

| HFC-134a | High | Low | Refrigerant |

| HFC-245fa | Moderate | Low | Foam blowing agent |

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of PFP and Analogous Compounds

¹GWP relative to CO₂ (100-year horizon).

²Driven by hydrolysis and Cl/OH reactions .

³Estimated based on degradation pathways and industrial use .

⁴From independent studies .

Atmospheric Degradation Mechanisms

- PFP : Cl atoms attack the C1 or C2 position of the double bond, forming RO₂ radicals that decompose into CF₃C(O)F (106% yield) and HC(O)F (100% yield) . Hydrolysis in clouds reduces environmental persistence .

- HFIB : Cl preferentially attacks the C1 position, yielding CF₃C(O)CF₃ (94%) and HC(O)Cl (90%). Its degradation pathway suggests higher stability than PFP, though quantitative atmospheric lifetime data are lacking .

- HFO-1234yf : Rapid OH radical reactions result in a short atmospheric lifetime (~11 days), minimizing GWP .

Preparation Methods

Gas-Phase Reaction with Metal Oxide Catalysts

The most widely documented method involves dehydrofluorination of HFC-236ea (CF₃-CHF-CF₃) using chromium- or aluminum-based catalysts. For example:

-

Catalyst : Fluorinated chromium oxide (Cr₂O₃/F) on γ-alumina.

-

Conditions : 280–350°C, 1–10 bar pressure, contact time 10–30 seconds.

-

Yield : 50–60% HFO-1225ye with 85–90% selectivity for the E-isomer.

-

Byproducts : 1–3% 1,1,1,3,3-pentafluoropropane (HFC-245fa) and trace amounts of oligomers.

Mechanism :

The fluoride-rich catalyst surface facilitates heterolytic C–F bond cleavage, favoring E-isomer formation due to steric effects.

Liquid-Phase Caustic Dehydrofluorination

Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) promotes HFC-236ea dehydrofluorination at lower temperatures:

Hydrogenation of Hexafluoropropene (HFP) Followed by Dehydrofluorination

Two-Step Process

This method avoids direct handling of HF and improves isomer control:

Step 1: Hydrogenation of HFP

Step 2: Dehydrofluorination

Isomer-Specific Synthesis

Z-Isomer Enrichment via Aluminum Fluoride Catalysts

The Z-isomer is thermodynamically disfavored but critical for certain applications. ACF (AlClₓF₃₋ₓ) catalysts enable isomerization:

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | E/Z Ratio | Key Advantage |

|---|---|---|---|---|---|

| Gas-phase dehydrofluorination | Cr₂O₃/F on Al₂O₃ | 280–350°C | 50–60% | 85:15 | High selectivity, continuous flow |

| Liquid-phase KOH | Aqueous KOH | 110–180°C | 70–75% | 70:30 | Low energy input |

| Hydrogenation-dehydrofluorination | Pd/C + KOH | 50–150°C | 68–72% | 75:25 | Avoids HF handling |

| Isomerization | ACF (AlClₓF₃₋ₓ) | 300–350°C | N/A | 10:90 | Z-isomer enrichment |

Industrial-Scale Challenges and Innovations

Byproduct Management

Catalyst Lifetime

-

Chromium Oxide : Deactivates after 500–700 hours due to coke deposition; regenerated via air calcination at 450°C.

-

ACF : Stable for >1,000 hours in HF atmosphere but requires periodic Cl⁻ removal.

Emerging Techniques

Q & A

Basic Research Questions

Q. What are the primary laboratory-scale synthesis routes for 1,2,3,3,3-pentafluoropropene (HFO-1225ye), and what catalysts are most effective?

- Methodology : HFO-1225ye is synthesized via hydrodefluorination (HDF) of hexafluoropropene (HFP) using aluminum hydride (AlH₃) stabilized by N-heterocyclic carbenes (NHCs). For example, (Me₂Im)·AlH₃ selectively removes fluorine atoms from CF₂ groups at low temperatures (e.g., 0.4–0.9 equivalents of catalyst yield pentafluoro- or tetrafluoropropene) . Alternatively, HFO-1225ye is produced by hydrogenation of intermediates like HFC-236ea (1,1,1,2,3,3-hexafluoropropane), followed by dehydrofluorination .

Q. How can researchers purify this compound from reaction byproducts such as isomers or unreacted precursors?

- Methodology : Azeotropic distillation is a key purification method. For example, azeotropic compositions of pentafluoropropene with solvents like ethanol or water can be exploited to isolate the target compound via phase separation . Gas chromatography (GC) with flame ionization detection (FID) is recommended for monitoring purity, as demonstrated in reactor effluents analyzed during HFC-245eb dehydrofluorination .

Q. What analytical techniques are critical for characterizing this compound’s thermodynamic properties?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for structural confirmation and quantification of isomers (e.g., Z/E isomers). Density measurements (1.336 g/cm³ at 20°C) and boiling point determination (-18°C) are essential for thermodynamic profiling . Computational tools like principal component analysis (PCA) can resolve complex mixtures in formulation studies .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst loading) influence the selectivity of this compound synthesis?

- Methodology : In HDF reactions, lower catalyst loadings (0.4 equiv.) favor selective removal of one fluorine atom from HFP, yielding HFO-1225ye, while higher loadings (0.9 equiv.) produce tetrafluoropropene. Temperature gradients must be optimized to minimize side reactions (e.g., over-defluorination) . For gas-phase reactions, chromium-based catalysts on fluoride alumina enhance selectivity for fluorinated propenes .

Q. What mechanisms explain the environmental degradation pathways of this compound, and how can its atmospheric lifetime be modeled?

- Methodology : Computational models (e.g., FAF-Drugs2) predict biodegradation and toxicity profiles by analyzing electronic parameters like LogP (2.33) and bond dissociation energies . Experimental studies using Fourier-transform infrared spectroscopy (FTIR) track reaction kinetics with hydroxyl radicals to estimate atmospheric lifetimes .

Q. How can researchers resolve contradictions in reported product distributions during catalytic dehydrofluorination?

- Methodology : Discrepancies in product ratios (e.g., 99.8% HFC-245eb vs. 0.1% HFO-1234yf in certain conditions) arise from incomplete conversion or catalyst deactivation. Use in-line GC-MS for real-time analysis and validate results against standardized reaction protocols (e.g., fixed contact times and controlled pH levels) .

Key Research Challenges

- Catalyst Design : Developing non-precious metal catalysts (e.g., Cr/Ni on fluoride alumina) to improve yield and reduce costs .

- Isomer Separation : Addressing co-elution of Z/E isomers in GC analysis using chiral stationary phases or derivatization .

- Environmental Impact : Quantifying global warming potential (GWP) via comparative studies with HFC-245eb and HFO-1234yf .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.